3-[(2-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-[(2-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a chlorophenyl group, a pyridinylmethyl group, and a sulfanylidene moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-[(2-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using pyridine-2-carboxaldehyde.
Formation of the Sulfanylidene Moiety: The sulfanylidene moiety can be introduced by reacting the intermediate with a suitable sulfur donor, such as Lawesson’s reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[(2-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been studied for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases due to its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
3-[(2-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer by inhibiting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structural features and its potential to target a broader range of biological pathways compared to other quinazoline derivatives.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c23-18-7-2-1-5-15(18)13-27-21(29)17-9-8-14(11-19(17)26-22(27)30)20(28)25-12-16-6-3-4-10-24-16/h1-11H,12-13H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQBPDNOHLDMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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